molecular formula C13H21NO2 B2663969 Tert-butyl (1S,2R,4S,6R)-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylate CAS No. 2287248-00-2

Tert-butyl (1S,2R,4S,6R)-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylate

Cat. No. B2663969
CAS RN: 2287248-00-2
M. Wt: 223.316
InChI Key: QGWFSHPSKYLGIH-KEPMVKOISA-N
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Description

Tert-butyl (1S,2R,4S,6R)-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. 2.1.02,4]nonane-4-carboxylate.

Mechanism of Action

The mechanism of action of Tert-butyl (Tert-butyl (1S,2R,4S,6R)-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylate)-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylate involves the inhibition of acetylcholinesterase. This results in an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Tert-butyl (this compound)-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylate include an increase in the levels of acetylcholine in the brain, which can lead to improved cognitive function. It has also been found to have antioxidant properties, which can protect against oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of Tert-butyl (Tert-butyl (1S,2R,4S,6R)-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylate)-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylate for lab experiments include its potential applications in medicinal chemistry, particularly for the development of drugs for the treatment of Alzheimer's disease and other neurological disorders. However, its limitations include the need for further research to determine its safety and efficacy, as well as its potential side effects.

Future Directions

There are several future directions for the study of Tert-butyl (Tert-butyl (1S,2R,4S,6R)-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylate)-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylate. These include:
1. Further research to determine its safety and efficacy as a potential drug for the treatment of Alzheimer's disease and other neurological disorders.
2. Investigation of its potential applications in other areas of medicinal chemistry.
3. Study of its mechanism of action and potential side effects.
4. Development of new synthesis methods for Tert-butyl (this compound)-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylate.
5. Exploration of its potential as an antioxidant and its applications in the field of oxidative stress research.
In conclusion, Tert-butyl (this compound)-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylate is a chemical compound with potential applications in medicinal chemistry. Its inhibitory effects on acetylcholinesterase make it a potential candidate for the development of drugs for the treatment of Alzheimer's disease and other neurological disorders. Further research is needed to determine its safety and efficacy, as well as its potential applications in other areas of medicinal chemistry.

Synthesis Methods

The synthesis of Tert-butyl (Tert-butyl (1S,2R,4S,6R)-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylate)-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylate involves a multi-step process that includes the reaction of 1,2,4,5-tetrahydro-3H-3-benzazepine-3-carboxylic acid with tert-butyl chloroformate to form the tert-butyl ester. This is followed by a reaction with 1,3-dibromo-1,1,3,3-tetramethyldisiloxane to yield the desired product.

Scientific Research Applications

Tert-butyl (Tert-butyl (1S,2R,4S,6R)-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylate)-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylate has been studied for its potential applications in medicinal chemistry. It has been found to have inhibitory effects on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This makes it a potential candidate for the development of drugs for the treatment of Alzheimer's disease and other neurological disorders.

properties

IUPAC Name

tert-butyl (1S,2R,4S,6R)-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-12(2,3)16-11(15)13-6-8-4-5-10(14-8)9(13)7-13/h8-10,14H,4-7H2,1-3H3/t8-,9+,10+,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWFSHPSKYLGIH-KEPMVKOISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C12CC3CCC(C1C2)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@]12C[C@H]3CC[C@@H]([C@@H]1C2)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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